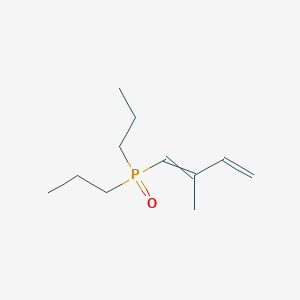
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane is an organophosphorus compound. Organophosphorus compounds are a class of organic compounds containing phosphorus. They are widely used in various fields, including agriculture, medicine, and materials science, due to their diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane typically involves the reaction of appropriate phosphine precursors with dienes under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound may be used to study the interactions of organophosphorus compounds with biological molecules, providing insights into enzyme inhibition and other biochemical processes.
Medicine
In medicine, organophosphorus compounds are often explored for their potential as therapeutic agents, including their use as enzyme inhibitors or in drug delivery systems.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organophosphorus compounds such as triphenylphosphine, tributylphosphine, and diphenylphosphine. These compounds share similar chemical properties and reactivity but differ in their specific substituents and applications.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)(oxo)dipropyl-lambda~5~-phosphane is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its dienyl group and oxo functionality make it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
64423-16-1 |
|---|---|
Formule moléculaire |
C11H21OP |
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
1-dipropylphosphoryl-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C11H21OP/c1-5-8-13(12,9-6-2)10-11(4)7-3/h7,10H,3,5-6,8-9H2,1-2,4H3 |
Clé InChI |
ZIDZJTUWJFWRFD-UHFFFAOYSA-N |
SMILES canonique |
CCCP(=O)(CCC)C=C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
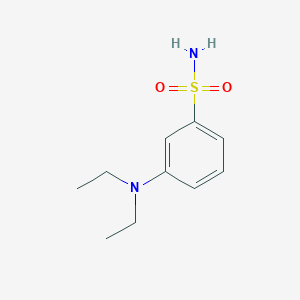
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)
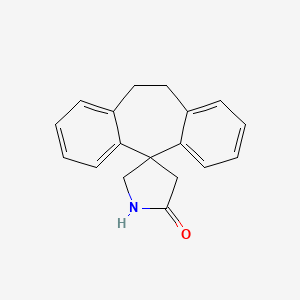
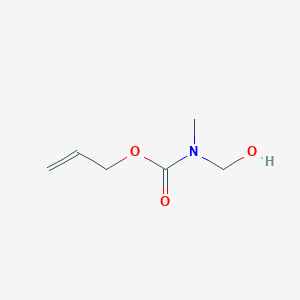

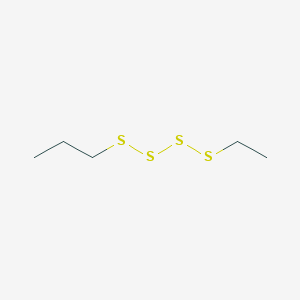
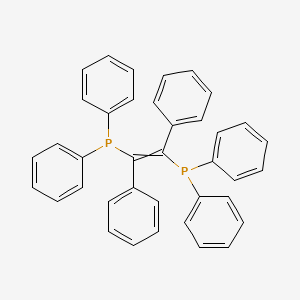


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

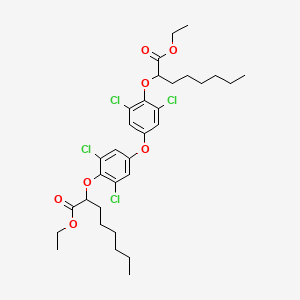
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
